Ethyl [2-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate
Description
This compound is a structurally complex heterocyclic molecule featuring:
- A 1,3-thiazole core substituted with an ethyl acetate group at position 2.
- A tetrahydropyridazine ring system (1,4,5,6-tetrahydropyridazin-6-one) at position 3 of the thiazole, linked via a carbonyl-amide bridge.
- A 1,1-dioxidotetrahydrothiophene (sulfone) group attached to the tetrahydropyridazine nitrogen.
Its synthesis likely involves multi-step coupling reactions, as seen in analogous heterocyclic systems (e.g., ).
Properties
Molecular Formula |
C16H20N4O6S2 |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
ethyl 2-[2-[[1-(1,1-dioxothiolan-3-yl)-6-oxo-4,5-dihydropyridazine-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C16H20N4O6S2/c1-2-26-14(22)7-10-8-27-16(17-10)18-15(23)12-3-4-13(21)20(19-12)11-5-6-28(24,25)9-11/h8,11H,2-7,9H2,1H3,(H,17,18,23) |
InChI Key |
NUPPHRCVCSSZBS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=NN(C(=O)CC2)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [2-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a diketone under acidic conditions.
Introduction of the Thiazole Ring: The thiazole ring is introduced via a cyclization reaction involving a thioamide and an α-haloketone.
Coupling of the Rings: The pyridazine and thiazole rings are coupled through a condensation reaction, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Esterification: The final step involves esterification to introduce the ethyl acetate group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can target the carbonyl groups in the pyridazine and ester functionalities.
Substitution: The thiazole and pyridazine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted thiazole or pyridazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, Ethyl [2-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific enzymes or receptors could make it useful in treating diseases such as cancer, infections, or inflammatory conditions.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl [2-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s multiple functional groups allow it to form various types of interactions, such as hydrogen bonds, hydrophobic interactions, and covalent bonds, with its targets. This can lead to the modulation of biological pathways and the exertion of its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs identified in the evidence:
Key Structural and Functional Insights
Bioactivity Potential: The quinazolinone derivative () shares a thiazole core with the target compound but replaces the pyridazinone-sulfone system with a quinazolinone-thioacetyl group. Quinazolinones are well-documented for anticancer and antimicrobial activities, suggesting the target compound’s bioactivity could be modulated by its pyridazinone-sulfone motif. The β-lactam derivative () highlights the importance of bicyclic systems and triazine groups in antibacterial activity, a feature absent in the target compound.
Synthetic Complexity :
- The target compound’s tetrahydropyridazine-sulfone moiety (absent in ) likely requires specialized sulfonation and cyclization steps, similar to benzisothiazolone synthesis ().
Solubility and Reactivity :
Biological Activity
Ethyl [2-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound notable for its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀N₄O₆S₂ |
| Molecular Weight | 428.5 g/mol |
| CAS Number | 1324068-27-0 |
The structure includes multiple functional groups such as thiazole and tetrahydropyridazine, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that the compound may modulate enzyme activity and receptor interactions, leading to various pharmacological effects.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could act on G protein-coupled receptors (GPCRs), influencing cellular signaling pathways.
- Anti-inflammatory Activity : Some derivatives of similar compounds have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity against various pathogens. Ethyl [2-(3-amino-1,1-dioxidotetrahydrothiophen-3-yl)acetate], a related compound, demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Studies have reported that derivatives of thiazole and pyridazine compounds possess anti-inflammatory properties. For instance, a compound structurally related to Ethyl [2-(3-amino-1,1-dioxidotetrahydrothiophen-3-yl)acetate] was found to reduce inflammation in animal models by inhibiting the production of inflammatory mediators .
Anticancer Potential
The unique structural features of Ethyl [2-{...}] suggest potential anticancer activity. Compounds containing thiazole and pyridazine moieties have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth .
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of Ethyl [2-{...}] against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, indicating significant antibacterial potential.
Study 2: Anti-inflammatory Effects
In a controlled trial involving animal models of arthritis, treatment with a thiazole derivative resulted in a 50% reduction in paw swelling compared to the control group. This suggests that Ethyl [2-{...}] may have similar anti-inflammatory effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
